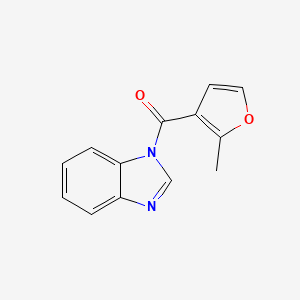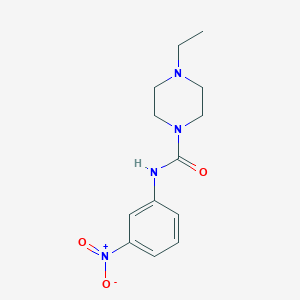![molecular formula C18H12FN5O B5798493 4-FLUOROBENZALDEHYDE 1-(10-OXO-10H-PYRIDAZINO[6,1-B]QUINAZOLIN-2-YL)HYDRAZONE](/img/structure/B5798493.png)
4-FLUOROBENZALDEHYDE 1-(10-OXO-10H-PYRIDAZINO[6,1-B]QUINAZOLIN-2-YL)HYDRAZONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzaldehyde 1-(10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone: is a complex organic compound that combines the structural features of fluorobenzaldehyde and pyridazinoquinazoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorobenzaldehyde 1-(10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone typically involves the following steps:
Preparation of 4-fluorobenzaldehyde: This can be synthesized by halogen-exchange fluorination of 4-chlorobenzaldehyde.
Formation of the hydrazone: The 4-fluorobenzaldehyde is then reacted with 10-oxo-10H-pyridazino[6,1-b]quinazoline-2-yl hydrazine under acidic conditions to form the hydrazone derivative.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 4-fluorobenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The hydrazone group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: 4-fluorobenzoic acid.
Reduction: 4-fluorobenzylamine.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Potential applications in the development of new materials with unique properties.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- May exhibit biological activity such as antimicrobial or anticancer properties.
Industry:
- Potential use in the development of new polymers or coatings with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-fluorobenzaldehyde 1-(10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The hydrazone group may play a role in binding to these targets, while the fluorobenzaldehyde moiety could influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
4-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
4-methoxybenzaldehyde: Contains a methoxy group instead of fluorine.
4-nitrobenzaldehyde: Contains a nitro group instead of fluorine.
Uniqueness:
- The presence of the fluorine atom in 4-fluorobenzaldehyde can significantly influence the compound’s reactivity and biological activity compared to its analogs.
- The combination with the pyridazinoquinazoline moiety adds further complexity and potential for unique interactions in biological systems.
Properties
IUPAC Name |
2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]pyridazino[6,1-b]quinazolin-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O/c19-13-7-5-12(6-8-13)11-20-22-16-9-10-17-21-15-4-2-1-3-14(15)18(25)24(17)23-16/h1-11H,(H,22,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEQCMBVJKCMCL-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC(=N3)NN=CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC(=N3)N/N=C/C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B5798412.png)
![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)
![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)
![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)

![6-methyl-2-[(4-methylphenyl)methylsulfanyl]-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)

![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)



![5-(3,4-dimethylphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5798517.png)

![[(4-Chloro-3-ethoxyphenyl)sulfonyl]dimethylamine](/img/structure/B5798535.png)
